1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
Overview
Description
1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multiple steps The starting materials often include substituted anilines and nitro compounds
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups at the nitro positions.
Scientific Research Applications
1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 1,3-diethyl-2-[(2-hydroxyethyl)amino]-4,6-dinitrobenzimidazole
- 1,3-dimethyl-5-[(2-hydroxyethyl)amino]-4,6-dinitrobenzimidazole
Uniqueness
1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethyl, hydroxyethyl, and dinitro groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
1,3-diethyl-5-(2-hydroxyethylamino)-4,6-dinitrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-3-15-9-7-8(17(21)22)10(14-5-6-19)12(18(23)24)11(9)16(4-2)13(15)20/h7,14,19H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFGWEFLIMNQHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C(=C2N(C1=O)CC)[N+](=O)[O-])NCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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